![molecular formula C19H23N3O2 B5738153 N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea, also known as DEAC or Diethylcarbamazine, is a synthetic organic compound that belongs to the class of carbamates. It is commonly used as an anthelmintic drug to treat filariasis, a parasitic disease caused by thread-like nematode worms that live in the lymphatic system. DEAC has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea works by inhibiting the activity of an enzyme called phosphodiesterase, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body. By inhibiting this enzyme, N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, resulting in an overall anti-inflammatory and immunomodulatory effect.
Biochemical and physiological effects:
N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to handle and use in experiments. It is also readily available and relatively inexpensive compared to other compounds with similar properties. However, N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further research is needed to determine the optimal dosage and administration method for these applications. Another area of interest is its potential use in the treatment of cancer. N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Finally, N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea has potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into specific cell types. Further research is needed to determine the optimal conditions for this application.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea involves the reaction between 4-acetylphenyl isocyanate and 4-diethylaminophenyl amine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea has been used in various scientific research studies due to its unique chemical properties and mechanism of action. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-[4-(diethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-22(5-2)18-12-10-17(11-13-18)21-19(24)20-16-8-6-15(7-9-16)14(3)23/h6-13H,4-5H2,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAMPUSKECGEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

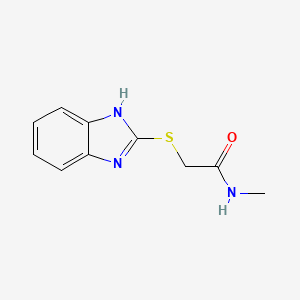

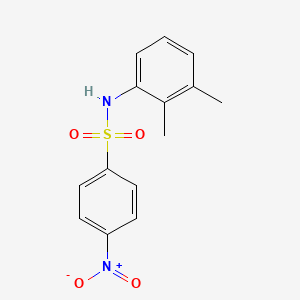
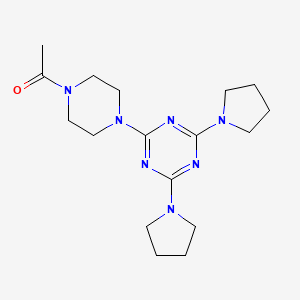

![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
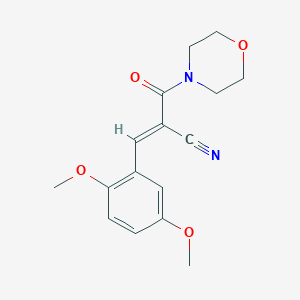
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
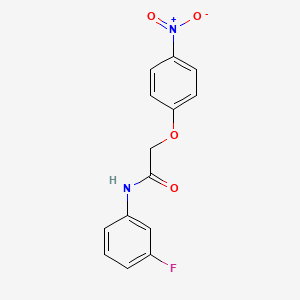
![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)